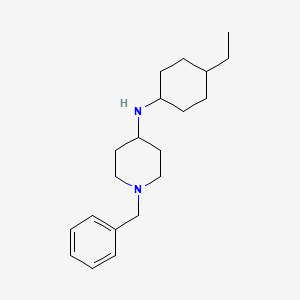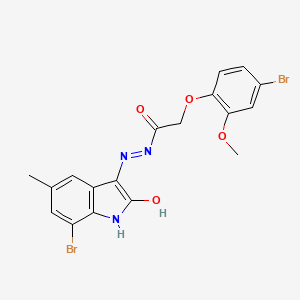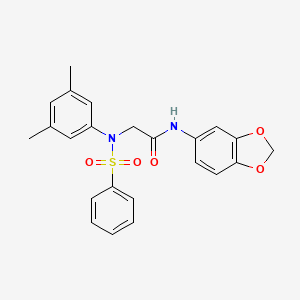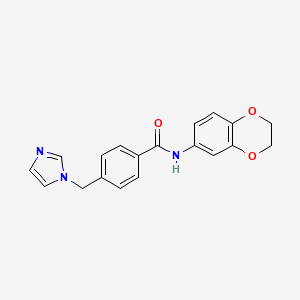
1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as 4-ethylpentedrone or 4-EPD. The compound has gained popularity in recent years due to its stimulant properties and potential therapeutic applications.
作用机制
The mechanism of action of 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine is similar to other stimulant drugs. It works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. The compound also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which can cause feelings of euphoria and increased energy. The compound has also been shown to have an anxiolytic effect, reducing anxiety and stress levels.
实验室实验的优点和局限性
One advantage of using 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine in lab experiments is its reproducibility. The synthesis method has been well-documented, and the compound is readily available for research purposes. Additionally, the compound has been shown to have potential therapeutic applications, making it a valuable tool for studying the mechanisms of action of stimulant drugs.
One limitation of using 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine in lab experiments is its potential for abuse. The compound has stimulant properties and can cause addiction and other harmful effects when used recreationally. Therefore, it is important to use caution when handling and studying this compound in a laboratory setting.
未来方向
There are several future directions for research on 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine. One area of interest is its potential use in treating ADHD and other mood disorders. Further research is needed to determine its efficacy and safety in these applications.
Another area of interest is the potential for developing new stimulant drugs based on the structure of 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine. By studying the mechanisms of action and biochemical effects of this compound, researchers may be able to develop new drugs with similar properties but fewer side effects.
Conclusion:
In conclusion, 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine is a chemical compound with potential therapeutic applications. Its stimulant properties and ability to increase dopamine and norepinephrine levels in the brain make it a valuable tool for studying the mechanisms of action of stimulant drugs. However, caution must be taken when handling and studying this compound due to its potential for abuse. Further research is needed to fully understand the potential therapeutic applications and limitations of 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine.
合成方法
The synthesis of 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine involves the reaction of 4-ethylcyclohexanone with benzyl chloride and piperidine in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine. The synthesis method has been well-documented in scientific literature and is reproducible.
科学研究应用
1-benzyl-N-(4-ethylcyclohexyl)-4-piperidinamine has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. This makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has been studied for its potential use in treating depression, anxiety, and other mood disorders.
属性
IUPAC Name |
1-benzyl-N-(4-ethylcyclohexyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-2-17-8-10-19(11-9-17)21-20-12-14-22(15-13-20)16-18-6-4-3-5-7-18/h3-7,17,19-21H,2,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRBQOFMAHZQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B5965397.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B5965404.png)

![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5965422.png)

![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5965431.png)
![2-{1-[(1H-benzimidazol-2-ylmethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5965447.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-cyclopropylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5965461.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5965492.png)
![4-{[2-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5965498.png)